BenchChemオンラインストアへようこそ!

Mirabegron Hydroxylamine-O-Glucuronide

Drug Metabolism UGT Isoform Specificity Metabolite Identification

Mirabegron Hydroxylamine-O-Glucuronide (CAS 1365244-69-4, synonym YM-9636324, also designated M15) is a phase II metabolite of mirabegron, a selective β3-adrenoceptor agonist approved for overactive bladder (OAB). It is formed through a unique multistep pathway involving secondary amine N-oxidation followed by O-glucuronidation, distinguishing it from the major circulating metabolite M11 (direct O-glucuronide) and other glucuronide conjugates (M13 carbamoyl-glucuronide, M14 N-glucuronide).

Molecular Formula C₂₇H₃₂N₄O₉S
Molecular Weight 588.63
Cat. No. B1163233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegron Hydroxylamine-O-Glucuronide
Molecular FormulaC₂₇H₃₂N₄O₉S
Molecular Weight588.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirabegron Hydroxylamine-O-Glucuronide (M15) Reference Standard for Overactive Bladder Metabolite Analysis and Bioequivalence Studies


Mirabegron Hydroxylamine-O-Glucuronide (CAS 1365244-69-4, synonym YM-9636324, also designated M15) is a phase II metabolite of mirabegron, a selective β3-adrenoceptor agonist approved for overactive bladder (OAB) [1]. It is formed through a unique multistep pathway involving secondary amine N-oxidation followed by O-glucuronidation, distinguishing it from the major circulating metabolite M11 (direct O-glucuronide) and other glucuronide conjugates (M13 carbamoyl-glucuronide, M14 N-glucuronide). The compound is utilized exclusively as a certified reference standard for LC–MS/MS assay development, metabolite identification in pharmacokinetic studies, and regulatory impurity profiling during ANDA/NDA submissions [2].

Why Mirabegron Hydroxylamine-O-Glucuronide Cannot Be Replaced by Other Mirabegron Metabolite Reference Standards


Substituting Mirabegron Hydroxylamine-O-Glucuronide (M15) with any other mirabegron metabolite standard (e.g., M11 O-glucuronide, M13 carbamoyl-glucuronide, or M14 N-glucuronide) introduces three scientifically verifiable risks: (1) M15 is formed via a distinct N-oxidation + glucuronidation pathway requiring different UGT isoforms than the direct glucuronidation of M11, meaning its formation rate, inter-individual variability, and drug–drug interaction susceptibility differ quantitatively from other conjugates [1]; (2) M15 co-elutes with M8 and M9 in the N-dealkylation/oxidation metabolite cluster representing 18% of urinary metabolites—a chromatographic separation challenge not shared by the M11–M14 glucuronide group, which constitutes 34% of identified urinary metabolites [2]; (3) M15 possesses a hydroxylamine functional group susceptible to hydrolytic degradation with a reported plasma half-life of approximately 7 hours, a stability characteristic that demands specific pre-analytical handling (esterase inhibitor addition, −20°C storage) distinct from other mirabegron metabolite standards [3].

Quantitative Differentiation of Mirabegron Hydroxylamine-O-Glucuronide (M15) from Closest In-Class Metabolite Alternates


Distinct Multistep Biotransformation Pathway: N-Oxidation + Glucuronidation versus Single-Step Direct Glucuronidation

Mirabegron Hydroxylamine-O-Glucuronide (M15) is formed via a unique multistep metabolic sequence—secondary amine N-oxidation followed by glucuronidation—as catalogued in the INTEDE metabolic reaction database (MR004781: 'Multi-steps Reaction - N-oxidation; glucuronidation') [1]. In contrast, the major circulating metabolite M11 (O-glucuronide) is formed by single-step O-glucuronidation catalyzed predominantly by UGT2B7, with rhUGT2B7 showing an activity of 11.3 pmol/min/mg protein and a Kₘ of 486 μM in recombinant human UGT assays [2]. M13 (carbamoyl-glucuronide) is formed by UGT1A3 and M14 (N-glucuronide) by UGT1A8, with mefenamic acid inhibiting M11 formation in pooled human liver microsomes with an IC₅₀ of 22.8 μM [2]. The enzymatic machinery responsible for the N-oxidation step of M15 formation has not been fully resolved, indicating potential involvement of cytochrome P450 isoforms (CYP3A4/CYP2D6) or flavin-containing monooxygenases upstream of the glucuronidation step, creating a differential susceptibility to CYP-mediated drug–drug interactions not applicable to direct glucuronide metabolites M11–M14 [3].

Drug Metabolism UGT Isoform Specificity Metabolite Identification

Quantitative Metabolite Abundance: M15 Belongs to a Minor Metabolite Cluster Representing Only 18% of Total Urinary Metabolites

In the definitive human [¹⁴C]mirabegron mass balance study (n=4 healthy male subjects; 160 mg oral solution; 1.85 MBq), the N-dealkylation/oxidation metabolite cluster containing M8, M9, and M15 collectively accounted for only 18% of the identified metabolites in urine [1]. This contrasts sharply with the glucuronidation cluster (M11, M12, M13, M14) at 34% and the amide hydrolysis cluster (M5, M16, M17) at 48%. Unchanged mirabegron constituted 22% of circulating plasma radioactivity and 45% of excreted urinary radioactivity [1]. Eight of the ten urinary metabolites (including M15) were also detected in plasma [1]. Under the FDA Safety Testing of Drug Metabolites guidance (FDA MIST; metabolites exceeding 10% of total systemic drug-related exposure at steady state require safety assessment), M15, as a component of the 18% cluster, is likely below the 10% individual threshold, a regulatory classification difference from M11 which is explicitly described as 'one of the major metabolites in human plasma' [2].

Mass Balance Study Metabolite Profiling Regulatory Safety Testing

Pharmacological Inactivity of M15 Contrasts with β3-Adrenoceptor Agonism of Parent Mirabegron

All identified mirabegron metabolites, including M15 (Hydroxylamine-O-Glucuronide), are reported to be pharmacologically inactive at the β3-adrenoceptor [1]. This contrasts with the parent compound mirabegron, which activates β3-adrenoceptors with an EC₅₀ of approximately 22.4 nM and demonstrates >150-fold selectivity over β1- and β2-adrenoceptors in cloned human receptor assays [2]. In a paced dog ventricular wedge preparation, metabolites M5, M11, M12, M14, and M16—tested individually—did not prolong QT interval, alter transmural dispersion of repolarization, or induce proarrhythmic events, confirming the lack of off-target cardiac activity for the metabolite class [3]. While M15 was not individually tested in that cardiac safety study, its structural classification as a glucuronide conjugate is consistent with the class-level inference that it lacks β3-AR agonism and cardiac ion channel activity.

β3-Adrenoceptor Metabolite Pharmacology Therapeutic Activity

Chromatographic and Stability Differentiation: M15 Requires Distinct LC–MS/MS Conditions and Cold-Chain Storage Relative to Parent and Non-Glucuronide Metabolites

In the validated LC–MS/MS assays for mirabegron and its eight metabolites, M15 is grouped analytically with M11–M14 (all glucuronides) and separated from parent mirabegron (assayed independently) and non-glucuronide metabolites M5/M16 and M8 [1]. The lower limit of quantification (LLOQ) for M15 was established at 0.5 ng/mL in human plasma using a Phenomenex Synergi Fusion-RP C18 column with heated electrospray ionization on a triple-quadrupole mass spectrometer, identical to M11–M13 but distinct from parent mirabegron (LLOQ 0.2 ng/mL on an Inertsil C8-3 column with APCI) [1]. Critically, M11–M15 glucuronide stock solutions require storage at −20°C, whereas parent mirabegron, M5, M8, and M16 stocks are stable at +4°C [2]. In the paediatric-optimized method, solid-phase extraction on mixed-mode cation exchange (MCX) 96-well plates was required for M8 and M11–M15, while supported liquid extraction (SLE) sufficed for parent mirabegron, M5, and M16 [2]. The M15-specific MRM transitions and chromatographic retention time differ from all other metabolites, with a total blood volume requirement of 2 mL per timepoint (reduced from the original 10 mL) for the paediatric assay panel covering all metabolites [2].

LC–MS/MS Method Validation Metabolite Stability Bioanalytical Method Development

Physicochemical Property Differentiation: LogP, Solubility, and Hydrogen Bonding Capacity Distinguish M15 from Parent Mirabegron and Non-Conjugated Metabolites

Mirabegron Hydroxylamine-O-Glucuronide (M15) displays markedly different physicochemical properties from the parent drug, with a predicted logP of −0.305 (ALOGPS) and water solubility of 0.054 mg/mL compared to mirabegron's estimated logP of approximately 2.5 and higher lipophilicity [1]. M15 possesses 7 hydrogen bond donors and 13 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 207.93 Ų—properties characteristic of a glucuronide conjugate that drive its selection for mixed-mode cation exchange (MCX) solid-phase extraction rather than the liquid–liquid or supported liquid extraction used for the more lipophilic parent compound and amide hydrolysis metabolites [2]. Hydrogen bond donor count (7 for M15) is substantially higher than parent mirabegron (3 HBD), explaining the differential retention on reversed-phase C18 columns and the requirement for distinct mobile phase conditions (formic acid/ammonium acetate in methanol/water) during LC separation [2].

Physicochemical Properties LogP Solid-Phase Extraction Selectivity

Priority Application Scenarios for Mirabegron Hydroxylamine-O-Glucuronide (M15) Reference Standard


Regulatory ANDA/DMF Impurity Profiling and Metabolite Identification for Generic Mirabegron Formulations

Generic drug developers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for mirabegron extended-release tablets must demonstrate that their product's metabolite profile matches the Reference Listed Drug (RLD). M15 (Hydroxylamine-O-Glucuronide) is one of the ten human metabolites identified in the definitive [¹⁴C]mirabegron mass balance study [1]. Because M15 belongs to the N-dealkylation/oxidation cluster accounting for 18% of urinary metabolites—and is chromatographically resolved from the more abundant glucuronide cluster (M11–M14, 34%)—its authentic reference standard is required to establish system suitability, retention time identification, and MS/MS transition specificity in validated bioanalytical methods. Without the M15 standard, an ANDA submission risks FDA deficiency letters citing incomplete metabolite coverage in comparative pharmacokinetic studies [2].

Paediatric Pharmacokinetic Studies Requiring Miniaturized, High-Sensitivity Metabolite Quantification

The paediatric-optimized LC–MS/MS method for mirabegron and eight metabolites reduced required blood volume from 10 mL to 2 mL per timepoint, using UHPLC-MS/MS with a Sciex 6500 TQ mass spectrometer and MCX 96-well SPE plates [1]. M15 achieved an LLOQ of 0.5 ng/mL in this system, with calibration from 2.5 to 1250 ng/mL. Because paediatric clinical trials are severely volume-limited, each analyte's reference standard must be individually available to prepare matrix-matched calibration curves and QC samples. M15's −20°C storage requirement and MCX-specific extraction chemistry mean that substituting a non-glucuronide metabolite standard (stored at +4°C, extracted by SLE) would invalidate both calibration accuracy and stability assessment, risking rejection of paediatric PK data by regulatory reviewers [1].

Drug–Drug Interaction (DDI) Studies Evaluating Combined CYP3A4/UGT Pathway Inhibition on Mirabegron Clearance

Mirabegron clearance proceeds via parallel metabolic routes: CYP3A4-mediated oxidation, direct UGT-mediated glucuronidation, and amide hydrolysis by butyrylcholinesterase [1]. M15 is the only metabolite reflecting the convergence of both oxidative (N-oxidation) and conjugative (glucuronidation) metabolism in a single molecular species. In DDI studies where a co-administered drug inhibits CYP3A4 (e.g., ketoconazole) or UGT2B7 (e.g., mefenamic acid, IC₅₀ 22.8 μM for M11 formation [2]), quantifying M15 separately from M11 provides mechanistic evidence of whether the dual-pathway inhibition disproportionately suppresses the multistep M15 formation relative to the single-step M11 pathway. The authentic M15 standard is irreplaceable here because its distinct MRM transitions cannot be extrapolated from M11 or any other glucuronide metabolite standard [3].

Quote Request

Request a Quote for Mirabegron Hydroxylamine-O-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.